Amino-PEG6-Thalidomide
Description
Contextualization of Proteolysis-Targeting Chimeras (PROTACs) as a Research Modality
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that have gained significant attention as a research modality. criver.com Unlike traditional small-molecule inhibitors that typically block the active site of a protein, PROTACs are designed to completely remove a target protein from the cell. nih.gov They are heterobifunctional molecules, meaning they consist of three distinct components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. portlandpress.comcas.org
The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. criver.com This induced proximity brings the cell's protein-tagging machinery into close contact with the target protein. cas.org The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI. nanoimagingservices.com This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation complex. nih.gov This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually recycled. cas.org
This approach has opened up new possibilities for studying proteins that were previously considered "undruggable" because they lack a defined active site for inhibitor binding, such as scaffolding proteins and transcription factors. criver.comnih.gov The development of PROTACs represents a significant leap forward in chemical biology and drug discovery, providing a powerful method for probing biological systems and identifying potential therapeutic leads. portlandpress.comnih.gov
Role of E3 Ubiquitin Ligases in Protein Degradation Mechanisms within Research Frameworks
The ubiquitin-proteasome system is a cornerstone of protein homeostasis in eukaryotic cells, and E3 ubiquitin ligases are the master regulators of its specificity. nanoimagingservices.com The human genome encodes over 600 different E3 ligases, each responsible for recognizing specific protein substrates. nanoimagingservices.comnih.gov This vast number allows for precise control over the degradation of a wide array of cellular proteins, which is critical for processes like cell cycle progression, DNA repair, and signal transduction. wikipedia.orgnih.gov
In the ubiquitination cascade, an E1 activating enzyme first prepares a ubiquitin molecule, which is then transferred to an E2 conjugating enzyme. nih.gov The E3 ligase acts as the final component, recruiting the ubiquitin-loaded E2 enzyme and binding to a specific substrate protein. wikipedia.org It then catalyzes or assists in the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. nih.gov The attachment of a chain of ubiquitin molecules (polyubiquitination) signals the proteasome to destroy the tagged protein. wikipedia.org
PROTAC technology fundamentally relies on hijacking this natural process. annualreviews.org By containing a ligand that binds to a specific E3 ligase, a PROTAC can redirect that ligase's activity towards a new, non-native protein target (the POI). nih.gov Among the many E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the most widely used in PROTAC design due to the availability of well-characterized small-molecule ligands that bind to them. nih.gov Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), were discovered to bind directly to CRBN, a substrate receptor for the CRL4 E3 ligase complex. nih.govjst.go.jp This discovery was pivotal, providing researchers with a validated chemical handle to recruit the CRBN E3 ligase for targeted protein degradation. jst.go.jp
Positioning of Amino-PEG6-Thalidomide as a Key Chemical Probe in PROTAC Design
This compound is a specialized chemical reagent that serves as a fundamental building block in the synthesis of novel PROTACs. medchemexpress.commedchemexpress.com Its structure is purpose-built for PROTAC research, combining two of the three essential components of a PROTAC molecule: the E3 ligase ligand and the linker.
The Thalidomide Moiety: This part of the molecule is the functional warhead that binds to the Cereblon (CRBN) E3 ubiquitin ligase. jst.go.jpbroadpharm.com By incorporating the thalidomide structure, the resulting PROTAC can effectively recruit the CRL4-CRBN E3 ligase complex.
The Linker Component (Amino-PEG6): This consists of a 6-unit polyethylene (B3416737) glycol (PEG) chain terminating in a primary amine (-NH2) group. broadpharm.com The PEG linker is hydrophilic, which can improve the solubility and cell permeability of the final PROTAC molecule. axispharm.com The terminal amine group provides a reactive site for chemical conjugation. broadpharm.com Researchers can readily attach a ligand for their specific protein of interest to this amine group, allowing for the modular and efficient creation of a custom PROTAC. frontiersin.org
Therefore, this compound is not a PROTAC itself, but rather a crucial precursor or "chemical probe" that facilitates the rapid development of PROTACs. medchemexpress.commedkoo.com Its availability saves researchers significant time and synthetic effort, as it provides a ready-made "E3 ligase-recruiting half" of the final molecule. This enables laboratories to focus on developing and attaching various ligands for different proteins of interest, thereby accelerating the exploration of targeted degradation for a wide range of biological targets. portlandpress.com
Data Tables
Table 1: Properties of this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| IUPAC Name | 1-(2,6-dioxopiperidin-3-yl)-4-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)isoindoline-1,3-dione | N/A |
| Molecular Formula | C₂₇H₃₉N₃O₁₀ | broadpharm.com |
| Molecular Weight | 565.61 g/mol | invivochem.cn |
| Primary Function | PEG-based PROTAC linker; E3 Ligase Ligand-Linker Conjugate | medchemexpress.commedchemexpress.com |
| E3 Ligase Target | Cereblon (CRBN) | medchemexpress.commedchemexpress.com |
| Reactive Group | Primary Amine (-NH2) | broadpharm.comaxispharm.com |
| Common Use | Building block for the synthesis of custom PROTACs for research purposes. | medchemexpress.commedkoo.com |
Table 2: Compound Names Mentioned in This Article
| Compound Name | Brief Description |
|---|---|
| This compound | A chemical tool consisting of a thalidomide moiety linked to a 6-unit PEG chain with a terminal amine, used for synthesizing PROTACs. |
| Thalidomide | An immunomodulatory drug that binds to the Cereblon (CRBN) E3 ligase, used as a component in PROTACs. jst.go.jp |
| Lenalidomide (B1683929) | A derivative of thalidomide that also binds to CRBN and is used in cancer therapy and PROTAC research. nih.gov |
| Pomalidomide | A derivative of thalidomide that binds to CRBN and is used in both therapy and PROTAC development. nih.gov |
| Ubiquitin | A small regulatory protein that is attached to substrates, often targeting them for degradation by the proteasome. nanoimagingservices.comwikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
2-[1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O10/c28-7-9-35-11-13-37-15-17-39-19-20-40-18-16-38-14-12-36-10-8-29-24(31)6-5-23(27(29)34)30-25(32)21-3-1-2-4-22(21)26(30)33/h1-4,23H,5-20,28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVQPNTHBDMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Biology Approaches for Amino Peg6 Thalidomide Conjugation
General Principles of PROTAC Synthesis Utilizing Amino-PEG6-Thalidomide as a Building Block
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govresearchgate.net The synthesis of PROTACs is a modular process, involving the connection of a POI-binding ligand and an E3 ligase-binding ligand via a chemical linker. nih.govbiochempeg.com this compound serves as a crucial building block in this process, providing both the E3 ligase-recruiting moiety (thalidomide) and a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amino group for conjugation. smallmolecules.commedchemexpress.com
The thalidomide (B1683933) component of this building block binds to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN. frontiersin.org The recruitment of this complex is a common strategy in PROTAC design due to the favorable drug-like properties of CRBN ligands. The PEG6 portion of the molecule acts as a linker, and the length and composition of this linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. biochempeg.com The terminal amino group on the PEG linker provides a reactive handle for conjugation to a ligand that binds to the target protein. axispharm.combroadpharm.com
The general synthetic strategy involves the coupling of the this compound building block with a suitable POI ligand. This is often achieved through standard amide bond formation, where the amino group of the PEG linker reacts with an activated carboxylic acid on the POI ligand. nih.gov Alternatively, other conjugation chemistries can be employed depending on the functional groups available on the POI ligand. nih.gov Solid-phase synthesis has emerged as a valuable technique for the rapid and efficient production of PROTAC libraries, allowing for the systematic variation of the POI ligand, linker length, and attachment points. nih.govrsc.orgsemanticscholar.org
Chemical Reactivity and Functional Group Compatibility of the Amino Moiety in Conjugation Reactions
The primary amino group (–NH2) at the terminus of the PEG6 linker in this compound is a versatile and highly reactive functional group for conjugation. thermofisher.com Its nucleophilicity allows it to readily react with a variety of electrophilic functional groups to form stable covalent bonds. nih.gov One of the most common conjugation strategies involves the reaction of the amino group with an N-hydroxysuccinimide (NHS) ester of a carboxylic acid on the POI ligand to form a stable amide bond. thermofisher.comlumiprobe.com This reaction is efficient under mild conditions, typically at a pH range of 7.2 to 9. thermofisher.com
The amino moiety is also compatible with a range of other functional groups, enabling diverse conjugation strategies. For instance, it can react with:
Isothiocyanates to form thiourea (B124793) linkages. thermofisher.com
Isocyanates to form urea (B33335) linkages. thermofisher.com
Aldehydes and ketones via reductive amination to form secondary amines. thermofisher.com
Acyl azides to form amides. thermofisher.com
Sulfonyl chlorides to form sulfonamides. thermofisher.com
| Reactive Group on POI Ligand | Resulting Linkage with Amino Group |
| N-Hydroxysuccinimide (NHS) ester | Amide |
| Isothiocyanate | Thiourea |
| Isocyanate | Urea |
| Aldehyde/Ketone (with reducing agent) | Secondary Amine |
| Acyl Azide | Amide |
| Sulfonyl Chloride | Sulfonamide |
Methodologies for Linker Integration and Heterobifunctional Molecule Assembly
The assembly of PROTACs as heterobifunctional molecules relies on the strategic integration of the linker between the POI-binding ligand and the E3 ligase ligand. nih.govbiochempeg.com this compound provides a pre-installed linker with a reactive handle, simplifying the assembly process. smallmolecules.com The choice of linker is critical, as it influences the distance and relative orientation of the two binding partners, which in turn affects the stability and activity of the resulting PROTAC. biochempeg.com PEG linkers are frequently used due to their ability to increase the aqueous solubility of the PROTAC molecule. biochempeg.com
Several methodologies are employed for the integration of the linker and the final assembly of the PROTAC:
Linear Synthesis: In a stepwise approach, the linker can be built up sequentially on either the POI ligand or the E3 ligase ligand before the final coupling of the two fragments. However, using a pre-formed building block like this compound is often more efficient.
Convergent Synthesis: This strategy involves the separate synthesis of the POI ligand-linker fragment and the E3 ligase ligand, which are then coupled in the final step. The use of this compound fits well within a convergent synthetic plan.
Solid-Phase Synthesis: This technique has proven to be highly effective for the synthesis of PROTAC libraries. nih.gov The E3 ligase ligand or the POI ligand can be attached to a solid support, followed by the sequential addition of the linker and the other binding partner. nih.govrsc.org This approach facilitates purification and allows for the rapid generation of a diverse set of PROTACs for structure-activity relationship (SAR) studies. nih.gov
Click Chemistry: Reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used for the efficient and specific ligation of the two components of the PROTAC, provided that the appropriate functional groups (azide and alkyne) are incorporated into the linker and the POI ligand. nih.gov
The following table summarizes different linker integration strategies:
| Linker Integration Strategy | Description |
| Linear Synthesis | Stepwise construction of the linker on one of the binding partners before final coupling. |
| Convergent Synthesis | Separate synthesis of functionalized binding partners followed by a final coupling reaction. |
| Solid-Phase Synthesis | Synthesis of the PROTAC on a solid support, facilitating purification and library generation. nih.govnih.govrsc.org |
| Click Chemistry | Use of highly efficient and specific reactions, such as CuAAC, for the final ligation step. nih.gov |
Considerations for Stereochemical Control and Racemization in Thalidomide-Based PROTAC Research
Thalidomide possesses a chiral center at the C3 position of the glutarimide (B196013) ring and exists as a racemic mixture of (R)- and (S)-enantiomers. It is well-established that these enantiomers exhibit different biological activities. walshmedicalmedia.comwalshmedicalmedia.com A critical consideration in the synthesis and application of thalidomide-based PROTACs is the potential for racemization of this chiral center.
The proton at the chiral carbon of thalidomide is acidic and can be abstracted under certain conditions, leading to the formation of a planar enolate intermediate. stackexchange.com Reprotonation of this intermediate can occur from either face, resulting in the interconversion of the (R)- and (S)-enantiomers and leading to racemization. stackexchange.com This process can occur in vivo under physiological conditions, meaning that even if a single enantiomer is administered, it will likely convert to a racemic mixture in the body. walshmedicalmedia.comwalshmedicalmedia.com
In the context of PROTAC research, maintaining stereochemical integrity during the synthesis is important. The reaction conditions used for conjugation and any subsequent purification steps should be carefully chosen to minimize the risk of racemization. However, due to the propensity for in vivo racemization, it is often the case that PROTACs are synthesized and evaluated as racemic mixtures.
Recent research has also explored the development of thalidomide analogs that are less prone to racemization. For example, the introduction of substituents on the glutarimide ring can influence the rate of racemization. Furthermore, the development of CRBN ligands that lack a chiral center, such as phenyl dihydrouracil (B119008) derivatives, offers an alternative approach to circumvent the issue of racemization altogether.
Mechanistic Elucidation of Amino Peg6 Thalidomide Mediated Protein Degradation
Formation and Stabilization of the Ternary Complex in Cereblon-Recruiting PROTACs
The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. In the context of a PROTAC containing Amino-PEG6-Thalidomide, the thalidomide (B1683933) portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Simultaneously, the other end of the PROTAC, which is conjugated to a specific protein-of-interest (POI) binder, engages the target protein.
The stability of this ternary complex is a critical determinant of the efficiency of subsequent protein degradation. Several factors contribute to the formation and stabilization of this complex. The inherent binding affinities of the two ends of the PROTAC for their respective protein partners are fundamental. However, the interactions are not merely the sum of these two binary affinities. Cooperative interactions between the target protein and the E3 ligase, induced by the PROTAC, can significantly enhance the stability of the ternary complex. The PEG6 linker in this compound plays a crucial role in this process by providing the optimal length and flexibility to allow for favorable protein-protein interactions between the target and Cereblon.
Biophysical studies have demonstrated that positive cooperativity, where the binding of one protein partner increases the affinity for the other, is a key feature of many successful PROTACs. This cooperativity arises from the formation of a new protein-protein interface between the target protein and the E3 ligase, an interaction that would not occur in the absence of the PROTAC molecule. The nature of the linker, including its length, composition, and attachment points, is instrumental in dictating the geometry of the ternary complex and, consequently, the extent of these stabilizing interactions.
| Parameter | Description | Significance in Ternary Complex Formation |
| Binding Affinity (Target Protein) | The strength of the interaction between the PROTAC's target-binding moiety and the protein of interest. | A primary driver for initial engagement, but not the sole determinant of degradation efficacy. |
| Binding Affinity (E3 Ligase) | The strength of the interaction between the thalidomide moiety and Cereblon. | Essential for recruiting the ubiquitination machinery. |
| Cooperativity (α) | The factor by which the affinity of one protein for the PROTAC is increased in the presence of the other protein. | A high positive cooperativity (α > 1) indicates a stable ternary complex and is often correlated with potent degradation. |
| Linker Composition and Length | The chemical structure and length of the linker connecting the two binding moieties (in this case, a PEG6 chain). | Determines the distance and relative orientation of the target protein and E3 ligase, influencing the potential for favorable protein-protein interactions. |
Role of the Ubiquitin-Proteasome System in PROTAC-Induced Protein Clearance
Once the stable ternary complex is formed, the PROTAC effectively brings the target protein into close proximity to the recruited E3 ubiquitin ligase, in this case, the CRL4-CRBN complex. This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of the target protein. This process, known as ubiquitination, occurs through an enzymatic cascade.
First, ubiquitin is activated in an ATP-dependent manner by a ubiquitin-activating enzyme (E1). The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, the E3 ligase, recruited by the this compound component of the PROTAC, acts as a scaffold to bring the E2-ubiquitin complex and the target protein together, catalyzing the transfer of ubiquitin to the target.
This process is typically repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein. These polyubiquitin chains, particularly those linked through lysine 48 (K48), serve as a degradation signal that is recognized by the 26S proteasome. The proteasome is a large, multi-protein complex that functions as the cell's primary machinery for degrading unwanted or damaged proteins. Upon recognition of the polyubiquitinated target, the proteasome unfolds, deubiquitinates, and proteolytically cleaves the protein into small peptides, effectively eliminating it from the cell.
Catalytic Nature of PROTAC Action and Its Implications for Research Design
A key feature that distinguishes PROTACs from traditional inhibitors is their catalytic mode of action. Unlike inhibitors that are required in stoichiometric amounts to block the function of a target protein, PROTACs can act substoichiometrically. This means that a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Once the polyubiquitinated target protein is released from the ternary complex and targeted to the proteasome for degradation, the PROTAC molecule is free to dissociate and bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature has significant implications for research and therapeutic design. It means that potent biological effects can be achieved at very low concentrations of the PROTAC, often well below the concentrations required for target occupancy by a traditional inhibitor.
Investigating the Hook Effect Phenomenon in Degradation Efficiency Studies
A characteristic phenomenon observed in the dose-response curves of many PROTACs is the "hook effect". This effect describes the observation that as the concentration of the PROTAC increases, the degradation of the target protein initially increases, reaches a maximum, and then decreases at higher concentrations. This results in a bell-shaped dose-response curve.
The hook effect is a direct consequence of the PROTAC's mechanism of action, which relies on the formation of a productive ternary complex. At very high concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-target protein and PROTAC-E3 ligase) rather than the productive ternary complex. When the target protein and the E3 ligase are predominantly in these binary complexes, they cannot be brought together by the PROTAC, thus inhibiting the ubiquitination and subsequent degradation of the target protein.
The concentration at which the hook effect becomes apparent is influenced by the binding affinities of the PROTAC for its two protein partners and the cooperativity of the ternary complex. A highly cooperative system, where the ternary complex is significantly more stable than the binary complexes, can mitigate the hook effect, allowing for efficient degradation over a wider range of concentrations. Understanding and characterizing the hook effect is a critical aspect of PROTAC development, as it has important implications for determining the optimal therapeutic window for these molecules.
| Factor | Influence on the Hook Effect |
| PROTAC Concentration | At high concentrations, favors the formation of non-productive binary complexes, leading to a decrease in degradation efficiency. |
| Binary Binding Affinities | Stronger binary affinities can lead to the hook effect occurring at lower PROTAC concentrations. |
| Ternary Complex Cooperativity | High positive cooperativity stabilizes the ternary complex, counteracting the formation of binary complexes and thus mitigating the hook effect. |
| Cellular Levels of Target Protein and E3 Ligase | The relative concentrations of the target protein and E3 ligase can influence the concentration at which the hook effect is observed. |
Cereblon Crbn E3 Ubiquitin Ligase Recruitment Through the Thalidomide Moiety
Molecular Recognition and Binding Specificity of Thalidomide (B1683933) Derivatives to CRBN
The molecular recognition of thalidomide and its derivatives by CRBN is a highly specific process, primarily driven by the glutarimide (B196013) moiety of the compound. rsc.orgacs.org This portion of the molecule inserts into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. spring8.or.jpnih.govresearchgate.net The interaction is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly stronger binding affinity for CRBN—approximately 10-fold greater than the (R)-enantiomer. researchgate.netnih.gov This difference in binding affinity is believed to underlie the differential pharmacological and teratogenic effects of the two isomers. researchgate.net
The binding specificity is not limited to thalidomide itself. A range of derivatives, including lenalidomide (B1683929) and pomalidomide, also bind to the same site on CRBN, leveraging the same fundamental interactions. nih.govresearchgate.net However, the phthalimide (B116566) portion of these molecules, which is more exposed to the solvent, plays a crucial role in determining the specific neosubstrates that are recruited to the CRBN complex. acs.org The chemical composition of the CRBN binder can have a profound impact on the degradation profile of neosubstrates. nih.gov For instance, even small structural modifications can significantly alter the substrate specificity of the reprogrammed E3 ligase. nih.govjst.go.jp
The table below summarizes the binding characteristics of various thalidomide derivatives to CRBN.
| Compound | Key Binding Moiety | Stereospecificity | Impact on CRBN |
| Thalidomide | Glutarimide Ring | (S)-enantiomer binds ~10x stronger than (R) | Alters substrate specificity |
| Lenalidomide | Glutarimide Ring | Binds to the same pocket as thalidomide | Recruits specific neosubstrates like IKZF1/3 |
| Pomalidomide | Glutarimide Ring | Binds to the same pocket as thalidomide | Recruits specific neosubstrates like IKZF1/3 |
| Amino-PEG6-Thalidomide | Thalidomide Moiety | Dependent on the thalidomide core | Recruits CRBN for targeted protein degradation in PROTACs |
Structural Determinants of Cereblon-Ligand Interactions
X-ray crystallography studies have elucidated the precise structural basis for the interaction between CRBN and thalidomide derivatives. spring8.or.jpnih.govresearchgate.net The thalidomide-binding domain of CRBN features a distinct hydrophobic pocket, often referred to as the "tri-Trp pocket," which is formed by three tryptophan residues (W380, W386, and W400). researchgate.net The glutarimide ring of the thalidomide molecule fits snugly into this pocket, stabilized by hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net
The key structural features determining the interaction are summarized in the table below.
| Structural Element | Location | Function in Ligand Binding | Key Amino Acid Residues |
| Thalidomide-Binding Domain (TBD) | C-terminus of CRBN | Contains the binding site for thalidomide derivatives | W380, W386, W400, F402 |
| Tri-Trp Pocket | Within the TBD | Accommodates the glutarimide moiety of the ligand | W380, W386, W400 |
| Glutarimide Moiety | Core structure of the ligand | Inserts into the tri-Trp pocket and forms key hydrogen bonds | N/A |
| Phthalimide Moiety | Solvent-exposed part of the ligand | Creates a new surface for neosubstrate recruitment | N/A |
Neo-Substrate Recruitment Mechanisms by CRBN-Thalidomide Complexes
The binding of a thalidomide derivative to CRBN acts as a "molecular glue," inducing a conformational change on the surface of CRBN that facilitates the recruitment of proteins that are not its natural substrates. rsc.orgscispace.com These newly recruited proteins are termed "neosubstrates." biorxiv.orgnih.gov The degradation of these neosubstrates is responsible for both the therapeutic effects and the toxicities associated with thalidomide and its analogs. jst.go.jpnih.gov
The specificity of neosubstrate recruitment is determined by the chemical structure of the solvent-exposed portion of the bound ligand. acs.orgresearchgate.net Different derivatives create subtly different surfaces on the CRBN-ligand complex, leading to the recruitment of different sets of neosubstrates. jst.go.jp For example, lenalidomide promotes the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is key to its efficacy in multiple myeloma. nih.govnih.gov A common structural feature found in many neosubstrates is a β-hairpin loop containing a critical glycine (B1666218) residue, which interacts with the modified CRBN surface. acs.org
The process of neo-substrate recruitment and degradation is a dynamic one, involving the formation of a ternary complex consisting of CRBN, the thalidomide-based molecule, and the neosubstrate. researchgate.net This ternary complex formation brings the neosubstrate into proximity with the E2 ubiquitin-conjugating enzyme, leading to its polyubiquitination and subsequent degradation by the proteasome.
The table below lists some well-characterized neosubstrates and the corresponding CRBN-ligand complex responsible for their recruitment.
| Neosubstrate | Recruiting Ligand | Therapeutic/Toxic Effect |
| Ikaros (IKZF1) | Lenalidomide, Pomalidomide | Anti-myeloma activity |
| Aiolos (IKZF3) | Lenalidomide, Pomalidomide | Anti-myeloma activity |
| Casein Kinase 1α (CK1α) | Lenalidomide | Treatment of 5q-myelodysplastic syndrome |
| SALL4 | Thalidomide | Teratogenic effects |
Strategies for Modulating CRBN-Mediated Substrate Specificity in PROTAC Development
In the context of Proteolysis Targeting Chimeras (PROTACs), the thalidomide moiety is utilized as an E3 ligase handle to recruit CRBN. nih.govnih.gov A key challenge in PROTAC design is to ensure that the degradation activity is highly specific to the target protein of interest, while minimizing the off-target degradation of endogenous neosubstrates of the CRBN-ligand complex. biorxiv.org
Several strategies are being explored to modulate the substrate specificity of CRBN in PROTACs. One approach involves the chemical modification of the thalidomide scaffold. By introducing substituents on the phthalimide ring, it is possible to sterically hinder the binding of certain neosubstrates without compromising the recruitment of CRBN itself. For example, substitutions at the C5 position of the phthalimide ring have been shown to reduce the degradation of zinc-finger transcription factors, which are common off-targets.
Another strategy focuses on optimizing the linker that connects the CRBN-binding moiety to the target-binding moiety in a PROTAC. The length, composition, and attachment point of the linker can influence the geometry of the ternary complex and, consequently, the efficiency and selectivity of target degradation. explorationpub.com Rational design of these linkers is crucial for developing highly selective and potent PROTACs. wisc.edu The overarching goal is to engineer PROTACs that effectively hijack the CRBN E3 ligase for the degradation of a specific protein of interest, while avoiding the unwanted degradation of other cellular proteins. nih.gov
The table below outlines some of the strategies being employed to modulate CRBN substrate specificity in PROTACs.
| Strategy | Approach | Desired Outcome |
| Ligand Modification | Introducing chemical modifications to the phthalimide ring of the thalidomide moiety. | Reduce off-target neosubstrate degradation and enhance selectivity for the intended target. |
| Linker Optimization | Varying the length, rigidity, and attachment point of the linker in the PROTAC molecule. | Achieve optimal ternary complex formation for efficient and selective target degradation. |
| Novel CRBN Binders | Developing new chemical scaffolds that bind to CRBN but do not induce the degradation of known neosubstrates. | Expand the toolbox of E3 ligase recruiters with improved selectivity profiles. |
Polyethylene Glycol Peg6 Linker Design and Its Influence on Protac Function
Impact of Linker Length on Ternary Complex Formation and Degradation Efficiency
The length of the linker connecting the two ligands of a PROTAC is a crucial determinant of its biological activity. nih.govnih.gov An optimal linker length facilitates the effective formation of a stable ternary complex, which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. nih.gov If a linker is too short, it may create steric hindrance that prevents the target protein and the E3 ligase from coming together effectively. Conversely, an excessively long linker might not provide the necessary stability for the complex, thereby reducing degradation efficiency.
The importance of linker length has been demonstrated in numerous studies. For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for efficacy. nih.gov Similarly, for homo-PROTACs designed to degrade the Cereblon (CRBN) E3 ligase itself, a shorter 8-atom long PEG linker was identified as the most effective. explorationpub.com Research on TANK-binding kinase 1 (TBK1) degraders showed that linkers shorter than 12 atoms had no significant activity, whereas longer linkers demonstrated potent degradation. explorationpub.com This highlights that the ideal linker length is often determined on a case-by-case basis, depending on the specific target protein and E3 ligase involved. nih.gov
The number of PEG units directly corresponds to the linker's length. A PEG6 linker, as found in Amino-PEG6-Thalidomide, provides a specific, extended conformation. The systematic variation of PEG units allows for the fine-tuning of the distance between the two ends of the PROTAC to achieve maximal interaction between the target protein and the E3 ligase. nih.govnih.gov
| PROTAC Target | E3 Ligase | Optimal Linker Length | Observation |
| Estrogen Receptor (ER)-α | pVHL | 16 atoms | Significantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities. nih.govexplorationpub.com |
| Cereblon (CRBN) | CRBN | 8 atoms (PEG) | Shorter PEG linker was optimal for homo-PROTAC degradation activity. explorationpub.com |
| TANK-binding kinase 1 (TBK1) | VHL | >12 atoms | Compounds with longer linkers exhibited robust degradation potential, while shorter ones were inactive. explorationpub.com |
| Cellular Retinoic Acid-Binding Protein (CRABP)-I/II | IAP | Varies | Longer PEG linkers shifted degradation selectivity toward CRABP-I, while shorter ones favored CRABP-II. explorationpub.com |
Role of PEG Moiety in Modulating Physicochemical Characteristics Relevant to Cellular Permeability and Degradation Kinetics
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic in nature. precisepeg.com This characteristic enhances the water solubility of the PROTAC molecule, which is often a challenge given their large size and complex structure. precisepeg.combiochempeg.combroadpharm.com Improved solubility is beneficial for compatibility with physiological environments and can aid in oral absorption. precisepeg.combiochempeg.com
Cellular permeability is a major hurdle for PROTACs, as their molecular weights frequently exceed the typical guidelines for small-molecule drugs. tandfonline.com While the hydrophilicity of PEG can sometimes be perceived as a barrier to crossing the hydrophobic cell membrane, flexible linkers like PEG can adopt specific conformations that facilitate this process. tandfonline.comjst.go.jp This phenomenon, sometimes referred to as the "chameleon effect," involves the PROTAC folding into a more compact, less polar conformation in the membrane's apolar environment. chempep.comsemanticscholar.org This folding can shield the polar ether groups of the PEG chain and form intramolecular hydrogen bonds, effectively reducing the molecule's polar surface area and enhancing its ability to permeate the cell membrane. semanticscholar.orgacs.org Studies have shown that PEG linkers are more likely to adopt these folded structures compared to more rigid alkyl linkers. tandfonline.com
| Property | Influence of PEG Moiety | Mechanism/Rationale |
| Solubility | Increases aqueous solubility. precisepeg.combiochempeg.com | The ethylene glycol units are polar and can engage in hydrogen bonding with water, improving compatibility with physiological environments. precisepeg.comchempep.com |
| Cell Permeability | Can be enhanced through conformational effects. semanticscholar.orgacs.org | The flexible PEG chain can fold to shield polar groups via intramolecular hydrogen bonds, reducing the solvent-accessible polar surface area and facilitating passage through the cell membrane. semanticscholar.orgacs.org |
| Drug-like Properties | Modulates lipophilicity and topological polar surface area (TPSA). nih.gov | The inclusion of oxygen atoms in the PEG chain alters the carbon/oxygen ratio, allowing for the tuning of key physicochemical parameters to balance solubility and permeability. nih.gov |
Linker Flexibility and Conformational Dynamics in PROTAC Design
The flexibility of the linker is a double-edged sword in PROTAC design. Flexible linkers, such as the alkyl and PEG chains that are most commonly used, offer significant advantages. nih.govchempep.com The conformational freedom of a PEG6 linker allows the PROTAC to adopt multiple orientations, which increases the probability of achieving a productive ternary complex geometry between the target protein and the E3 ligase. axispharm.comchempep.com This adaptability is crucial for optimizing the proximity and orientation required for efficient ubiquitin transfer. nih.gov
However, high flexibility can also be detrimental. The significant number of rotatable bonds in a long, flexible linker can lead to a substantial entropic penalty upon binding to form the rigid ternary complex. chempep.comnih.gov This loss of conformational entropy can potentially reduce the stability of the complex. chempep.com
Recent studies using NMR spectroscopy and molecular dynamics (MD) simulations have provided deeper insight into the conformational behavior of PROTACs. acs.org These investigations revealed that the propensity of flexible PROTACs to adopt folded or semi-folded conformations in an apolar environment is strongly correlated with higher cell permeability. acs.org The PEG6 linker in an this compound-based PROTAC is sufficiently long and flexible to allow for this dynamic folding, which is essential for balancing the need for ternary complex formation inside the cell with the ability to first get into the cell. acs.org
Exploration of Alternative Linker Motifs and Their Comparative Effects in this compound Conjugates
While flexible PEG and alkyl chains are prevalent in PROTAC design, researchers are increasingly exploring alternative linker motifs to overcome some of their limitations. nih.govprecisepeg.com These alternative linkers can be broadly categorized as rigid or functionalized. When considering a PROTAC built from this compound, these alternatives would replace the PEG6 chain.
Rigid Linkers: These linkers incorporate structural elements that limit conformational flexibility, such as aromatic rings (e.g., phenyl), cycloalkanes (e.g., piperidine, piperazine), or alkynes. nih.govprecisepeg.comjst.go.jp
Advantages: By pre-organizing the PROTAC into a conformation favorable for ternary complex formation, rigid linkers can reduce the entropic penalty of binding and potentially increase the stability of the complex. nih.govchempep.com This can also improve selectivity by disfavoring off-target interactions. chempep.com The inclusion of motifs like piperazine (B1678402) can also enhance water solubility and cell permeability. tandfonline.comjst.go.jp
Disadvantages: The lack of flexibility can make it more challenging to achieve a productive ternary complex geometry, and they are often more synthetically complex to prepare. chempep.com
"Click Chemistry" Linkers: Linkers containing triazole moieties, typically formed via a copper-catalyzed azide-alkyne cycloaddition, are another popular alternative. precisepeg.com
Advantages: The resulting triazole ring is metabolically stable, which can reduce oxidative degradation in vivo and improve pharmacokinetic properties. precisepeg.comnih.gov
Disadvantages: The synthesis requires specific functional groups (azides and alkynes) on the ligand components.
The choice between a flexible PEG6 linker and a more rigid alternative depends on the specific therapeutic application. While a PEG6 linker offers synthetic accessibility and proven effectiveness in facilitating ternary complex formation through its flexibility, rigid linkers provide a strategy to enhance stability, selectivity, and certain pharmacokinetic properties. nih.govchempep.com
| Linker Type | Examples | Advantages | Disadvantages |
| Flexible (PEG/Alkyl) | Ethylene glycol chains, hydrocarbon chains nih.govprecisepeg.com | Synthetically accessible, conformational flexibility allows for easier ternary complex formation. chempep.com | High flexibility can lead to an entropic penalty upon binding; may have less favorable metabolic stability. chempep.comnih.gov |
| Rigid | Phenyl rings, piperazine/piperidine, alkynes nih.govprecisepeg.com | Reduces entropic penalty, can improve selectivity and complex stability, may improve PK properties. nih.govchempep.com | Synthetic difficulty, lack of flexibility may hinder complex formation. chempep.com |
| Click Chemistry | Triazoles precisepeg.com | High metabolic stability, robust synthesis. precisepeg.comnih.gov | Requires specific functional groups for synthesis. |
Structural Biology and Biophysical Characterization of Amino Peg6 Thalidomide Based Degraders
Co-crystallography Studies of PROTAC-Ternary Complexes
Co-crystallography is a cornerstone technique in structural biology that provides atomic-level insights into the interactions between a PROTAC, its target protein, and the E3 ligase. For a PROTAC synthesized from Amino-PEG6-Thalidomide, the goal is to crystallize the ternary complex, which consists of the POI, the PROTAC degrader, and the CRBN E3 ligase.
These crystal structures are invaluable for several reasons:
Validation of Binding Modes: They confirm how the thalidomide (B1683933) portion of the PROTAC engages with the CRBN binding pocket and how the warhead binds to the POI.
Elucidation of Protein-Protein Interactions: Structures reveal the new protein-protein interface created by the PROTAC, showing which residues on the POI and CRBN interact. These interactions are often critical for the stability and efficacy of the ternary complex. oup.com
Rational Design: By understanding the specific contacts and conformations, researchers can rationally design next-generation degraders with improved properties, such as enhanced potency or selectivity. Structural analyses of CRBN-PROTAC-BRD4 complexes have shown how the linker influences the conformation of the ternary complex. oup.com
The process involves expressing and purifying the target protein and the E3 ligase (or a stable sub-complex like CRBN-DDB1), forming the ternary complex in the presence of the PROTAC, and screening for crystallization conditions. The resulting structures guide the optimization of the linker length, composition, and attachment points to achieve favorable protein-protein interactions. nih.govnih.gov
Spectroscopic and Calorimetric Methods for Quantifying Binding Affinities
Quantifying the binding events within the PROTAC system is essential for understanding its mechanism and correlating binding with degradation efficacy. Several biophysical techniques are employed to measure the affinities of the binary (PROTAC-POI, PROTAC-E3 ligase) and ternary (POI-PROTAC-E3 ligase) complexes.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). For a PROTAC containing this compound, ITC can be used to measure the binding affinity of the PROTAC to the POI and to CRBN independently. More complex ITC experiments can also be used to quantify the cooperativity (α) of ternary complex formation, which indicates whether the binding of the first protein enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the second. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface. In a typical setup, one protein (e.g., the E3 ligase) is immobilized on the sensor chip, and the binding of the PROTAC, followed by the POI, is monitored. This provides kinetic data, including association (kon) and dissociation (koff) rates, from which the Kd can be calculated. SPR is a powerful tool for dissecting the individual steps of ternary complex formation and dissociation.
Fluorescence Polarization (FP): FP assays are used to measure binding by monitoring the change in the polarization of fluorescent light. A fluorescently labeled tracer that binds to the POI or E3 ligase is displaced by the PROTAC, allowing for the determination of binding affinity. While effective for binary interactions, its application to ternary complexes can be complex. scienceopen.com
The data from these methods are crucial for building Structure-Activity Relationships (SAR). A key parameter often measured is cooperativity, which is a strong driver of PROTAC efficacy.
Table 1: Illustrative Biophysical Data for a Hypothetical PROTAC (Note: This table is an example of data obtained from these techniques and does not represent real data for a specific this compound-based PROTAC.)
| Technique | Interaction | Parameter | Value |
|---|---|---|---|
| ITC | PROTAC <-> POI | Kd | 50 nM |
| ITC | PROTAC <-> CRBN | Kd | 200 nM |
| SPR | POI-PROTAC <-> CRBN | Kd | 25 nM |
| ITC | Ternary Complex | Cooperativity (α) | 8 |
Computational Modeling and Molecular Dynamics Simulations of PROTAC Interactions
Computational methods are increasingly vital for streamlining PROTAC design and providing dynamic insights that complement static experimental structures. arxiv.org These approaches are particularly useful for predicting the feasibility of ternary complex formation and understanding the role of the flexible PEG6 linker in PROTACs derived from this compound.
Molecular Docking: Docking algorithms can predict the binding pose of the PROTAC's warhead in the POI's binding site and the thalidomide moiety in CRBN. Protein-protein docking can then be used to model the assembly of the ternary complex. This helps in assessing the steric compatibility and identifying potential protein-protein interactions. arxiv.org The simplest methods involve docking the PROTAC into one protein and then superposing the second protein onto its corresponding ligand. arxiv.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the PROTAC and the ternary complex over time, typically on the nanosecond to microsecond timescale. These simulations are critical for:
Assessing Complex Stability: MD can evaluate the stability of predicted ternary complex models. Unstable complexes will tend to drift apart during the simulation.
Characterizing Linker Dynamics: The conformational flexibility of the PEG6 linker is a key determinant of PROTAC efficacy. MD simulations can explore the ensemble of conformations the linker adopts, revealing its role in orienting the two proteins for productive ubiquitination. beilstein-journals.org
Identifying Key Interactions: By analyzing the interactions between the PROTAC and the proteins throughout the simulation, researchers can identify crucial hydrogen bonds, hydrophobic contacts, and other forces that stabilize the complex.
Calculating Binding Free Energies: Advanced MD-based methods like Free Energy Perturbation (FEP) or Umbrella Sampling can be used to calculate the free energy of binding, providing a theoretical estimate of binding affinity.
Computational workflows often integrate docking to generate initial models of the ternary complex, which are then refined and validated through extensive MD simulations. beilstein-journals.orgnih.gov
Advanced Analytical Techniques for PROTAC Characterization and Mechanistic Analysis
Beyond primary binding and structural studies, a suite of advanced analytical techniques is used to further characterize PROTACs and probe their mechanism of action.
Native Mass Spectrometry (MS): Native MS allows for the study of intact protein-ligand complexes under non-denaturing conditions. It can directly detect the formation of the ternary POI-PROTAC-E3 ligase complex and various binary intermediates in a single experiment. The relative signal intensities of the different species can provide a semi-quantitative description of the binding equilibria and reveal differences in ternary complex stability between different PROTACs. arxiv.org
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio, offering high-resolution separation of proteins and protein complexes. nih.gov It can be used to monitor the formation of the ternary complex, as the complex will have a different electrophoretic mobility than the individual components. When coupled to mass spectrometry (CE-MS), it becomes a powerful tool for intact protein characterization and studying protein-ligand interactions under near-physiological conditions. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS): MS/MS is used for the structural elucidation of molecules. In the context of PROTAC development, it can be used to characterize the PROTAC molecule itself, identify metabolites, and pinpoint sites of ubiquitination on the target protein after the PROTAC has acted within the cell. Identifying which lysine (B10760008) residues on the target protein are ubiquitinated is key to understanding the geometry of the productive ternary complex.
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Primary Information Obtained | Relevance to PROTAC Characterization |
|---|---|---|
| Native MS | Stoichiometry and relative abundance of protein-ligand complexes | Directly observes and semi-quantifies ternary complex formation. |
| CE-MS | Separation and mass identification of intact complexes | Confirms complex formation and assesses purity. |
| MS/MS | Structural information and post-translational modifications | Confirms PROTAC structure and identifies ubiquitination sites on the target protein. |
In Vitro and Cellular Efficacy Assessments of Amino Peg6 Thalidomide Derived Degraders
Quantitative Evaluation of Target Protein Degradation in Cellular Systems
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein within a cellular context. Several quantitative techniques are employed to ascertain the extent of protein knockdown.
Western Blotting: A cornerstone technique for protein analysis, Western blotting allows for the quantification of target protein levels following treatment with an Amino-PEG6-Thalidomide-derived degrader. Cells are treated with varying concentrations of the PROTAC for a specified duration, after which cell lysates are prepared and subjected to SDS-PAGE. The separated proteins are then transferred to a membrane and probed with antibodies specific to the target protein and a loading control (e.g., GAPDH, β-actin). The intensity of the protein bands is quantified using densitometry, enabling the calculation of the percentage of protein degradation relative to a vehicle-treated control.
In-Cell Western (ICW) Assay: The ICW assay offers a higher-throughput alternative to traditional Western blotting for quantifying protein degradation. In this method, cells are cultured in microplates, treated with the degrader, and then fixed and permeabilized. Primary antibodies against the target protein and a normalization protein are added, followed by fluorescently labeled secondary antibodies. The fluorescence intensity is then read using a plate reader, providing a quantitative measure of protein levels.
Flow Cytometry: This technique can be utilized to quantify target protein levels on a single-cell basis. Cells are treated with the degrader, fixed, permeabilized, and stained with a fluorescently labeled antibody specific to the target protein. The fluorescence intensity of individual cells is then measured by a flow cytometer, allowing for the determination of the percentage of cells with reduced target protein expression and the mean reduction in protein levels across the cell population.
Below is a representative data table illustrating the type of quantitative degradation data obtained from such assays for a hypothetical degrader, Degrader-X, which utilizes the this compound linker to target Protein-Y.
| Concentration of Degrader-X (nM) | Mean Protein-Y Degradation (%) | Standard Deviation (%) |
| 1 | 15.2 | 3.5 |
| 10 | 48.7 | 5.1 |
| 100 | 85.3 | 4.2 |
| 1000 | 92.1 | 2.8 |
Methodologies for Assessing Ubiquitination Levels of Target Proteins
The degradation of a target protein by a PROTAC is preceded by its ubiquitination, a post-translational modification where ubiquitin molecules are attached to the target, marking it for proteasomal degradation. Assessing the level of target protein ubiquitination provides direct evidence of the PROTAC's mechanism of action.
Co-Immunoprecipitation (Co-IP) followed by Western Blot: This is a widely used method to detect in-cell ubiquitination of a target protein. Cells are treated with the this compound-derived degrader, often in the presence of a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins. The target protein is then immunoprecipitated from the cell lysate using a specific antibody. The immunoprecipitated sample is subsequently analyzed by Western blot using an anti-ubiquitin antibody to detect the presence of polyubiquitin (B1169507) chains on the target protein.
In Vitro Ubiquitination Assays: These cell-free assays provide a direct assessment of the PROTAC's ability to promote ubiquitination of the target protein. The assay typically includes the purified target protein, the E1 activating enzyme, the E2 conjugating enzyme, the E3 ligase (in this case, a Cereblon complex), ubiquitin, ATP, and the this compound-derived PROTAC. The reaction mixture is incubated, and the ubiquitination of the target protein is then detected by Western blot using an anti-target protein or anti-ubiquitin antibody. Commercially available kits also offer formats like ELISA or TR-FRET for higher throughput analysis.
The following table provides an example of data that could be generated from a co-immunoprecipitation experiment.
| Treatment | Target Protein Level (Input) | Immunoprecipitated Target Protein | Ubiquitinated Target Protein (Western Blot with anti-Ubiquitin) |
| Vehicle Control | 100% | +++ | + |
| Degrader-X (100 nM) | 20% | + | ++++ |
| Degrader-X (100 nM) + Proteasome Inhibitor | 95% | +++ | +++++ |
Characterization of Degradation Kinetics and Concentration-Response Relationships
To fully characterize the efficacy of an this compound-derived degrader, it is essential to determine its potency and the kinetics of the degradation process.
Concentration-Response Curves: By treating cells with a range of degrader concentrations, a concentration-response curve can be generated. From this curve, key parameters are determined:
DC50: The concentration of the degrader that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
Dmax: The maximum percentage of protein degradation achieved by the degrader.
Time-Course Experiments: To understand the kinetics of degradation, cells are treated with a fixed concentration of the degrader, and target protein levels are measured at various time points. This allows for the determination of the onset of degradation, the time to reach Dmax, and the duration of the degradation effect.
A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at very high concentrations of the degrader. This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at the expense of the productive ternary complex.
The table below illustrates a typical concentration-response data set for Degrader-X.
| Concentration of Degrader-X (nM) | Percent Degradation of Protein-Y |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 60 |
| 100 | 90 |
| 1000 | 85 |
| 10000 | 70 |
From this data, the DC50 can be calculated, and the Dmax is observed at 100 nM, with evidence of the hook effect at higher concentrations.
Assays for Assessing Specificity and Off-Target Degradation
A crucial aspect of developing a safe and effective therapeutic is ensuring its specificity for the intended target. This compound-derived degraders must be evaluated for their potential to induce the degradation of proteins other than the intended target.
Proteomics-Based Approaches (Mass Spectrometry): Unbiased global proteomics is the gold standard for assessing the specificity of a degrader. In this approach, cells are treated with the degrader or a vehicle control, and the entire proteome is analyzed by mass spectrometry. By comparing the protein abundance between the treated and control samples, any proteins that are significantly downregulated in the presence of the degrader can be identified as potential off-targets.
Targeted Western Blotting: Based on the known targets of the ligand used in the PROTAC or potential off-targets identified through proteomics, targeted Western blotting can be performed to confirm or rule out the degradation of specific proteins. For thalidomide-based PROTACs, it is particularly important to assess the degradation of known "neosubstrates" of Cereblon, such as IKZF1 and IKZF3, which can be unintended targets.
NanoBRET™ Target Engagement Assays: This cell-based assay can be used to assess the formation of the ternary complex between the target protein, the degrader, and the E3 ligase. By comparing the ability of the degrader to promote complex formation with the intended target versus other proteins, an indication of its selectivity can be obtained.
The following table provides a simplified example of what might be observed in a proteomics experiment.
| Protein | Fold Change (Degrader-X vs. Vehicle) | p-value |
| Protein-Y (Target) | -10.5 | <0.001 |
| Protein-A | -1.2 | 0.35 |
| Protein-B | +1.1 | 0.42 |
| IKZF1 (Off-Target) | -3.8 | <0.05 |
| Protein-C | -1.5 | 0.15 |
This data indicates that while the intended target, Protein-Y, is potently degraded, there is also a statistically significant, albeit less pronounced, degradation of the known Cereblon neosubstrate IKZF1.
Preclinical Research Applications and Model Systems for Amino Peg6 Thalidomide Protacs
Development and Evaluation of PROTACs in Preclinical Cellular Models
The initial evaluation of PROTACs synthesized using an Amino-PEG6-thalidomide framework occurs in preclinical cellular models. These in vitro systems are fundamental for determining the degradation efficiency, selectivity, and functional consequences of targeting a specific protein. Human cell lines relevant to the disease context, such as cancer cell lines, are commonly used to assess the PROTAC's activity.
Key parameters evaluated in these cellular models include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For instance, a series of thalidomide-based heterobifunctional molecules were developed to target the SHP2 phosphatase, a critical node in oncogenic signaling pathways. nih.gov One of the highly efficient SHP2 degraders identified, compound 11 (ZB-S-29), demonstrated a DC50 of 6.02 nM, showcasing potent degradation activity. nih.gov Similarly, PROTACs targeting the Androgen Receptor (AR), a key driver in prostate cancer, have been developed. The VHL-dependent AR degrader ARCC-4, which utilizes a hydrophobic ether linker, achieved a DC50 of 5 nM and a Dmax exceeding 95% in VCaP prostate cancer cells. nih.gov
The mechanism of action is confirmed by demonstrating that the protein degradation is dependent on the ubiquitin-proteasome system. nih.govnih.gov This is typically done by co-treating cells with the PROTAC and a proteasome inhibitor; the inhibitor should rescue the target protein from degradation. Furthermore, to confirm the role of the recruited E3 ligase, negative controls are often synthesized. For CRBN-dependent PROTACs, this can involve modifying the glutarimide (B196013) ring of the thalidomide (B1683933) moiety, which prevents its binding to CRBN and should abrogate the degradation activity. nih.gov
The functional outcomes of protein degradation are also assessed in cellular models. For example, a SHP2-targeting PROTAC developed with a PEG linker and a pomalidomide (a thalidomide analog) ligand was shown to suppress MAPK signaling and inhibit the growth of cancer cells. nih.gov These studies in cellular models are crucial for selecting lead candidates for further preclinical development. wuxiapptec.com
| PROTAC Target | E3 Ligase Ligand | Linker Type | Cell Line | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Functional Outcome |
|---|---|---|---|---|---|---|
| SHP2 | Thalidomide | Not Specified | Various | 6.02 nM | Not Reported | Targeted SHP2 protein degradation |
| Androgen Receptor (AR) | (VHL Ligand) | Hydrophobic Ether | VCaP | 5 nM | >95% | Degradation of wild-type and mutant AR |
| SHP2 | Pomalidomide | PEG | Leukemic cells | Low Nanomolar | Not Reported | Suppression of MAPK signaling and cancer cell growth |
Application in In Vitro Angiogenesis and Inflammation Research Models
When incorporated into a PROTAC, the thalidomide moiety can contribute to anti-angiogenic activity. Preclinical models to test this include in vitro angiogenesis assays, such as the tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs). In these assays, endothelial cells are cultured on a basement membrane matrix and their ability to form capillary-like structures is observed. PROTACs containing a thalidomide-based moiety can be evaluated for their ability to inhibit this process. Research has shown that thalidomide can inhibit angiogenesis induced by basic fibroblast growth factor (bFGF) in a rabbit cornea micropocket assay. nih.gov While specific studies on PROTACs built with this compound in these assays are emerging, the principle is based on the known anti-angiogenic properties of the thalidomide warhead. nih.gov
In the context of inflammation, thalidomide is known to inhibit the production of tumor necrosis factor-alpha (TNF-α). oup.com In vitro inflammation models often involve stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific immune cell lines, with inflammatory agents like lipopolysaccharide (LPS). The effect of the PROTAC on the production and secretion of inflammatory cytokines can then be measured using techniques like ELISA.
Studies in Three-Dimensional Spheroid and Ex Vivo Tissue Models
To better mimic the complex in vivo environment, researchers are increasingly turning to three-dimensional (3D) cell culture models, such as spheroids, and ex vivo tissue models. These models provide a more physiologically relevant context to evaluate PROTAC efficacy compared to traditional 2D cell monolayers. Spheroids recapitulate aspects of tumor microenvironments, including cell-cell interactions and nutrient gradients, which can influence drug penetration and activity.
The evaluation of this compound-based PROTACs in 3D spheroid models would involve treating the spheroids and subsequently assessing target protein degradation within the different layers of the spheroid. This can be analyzed through immunohistochemistry or by dissociating the spheroid and performing Western blotting. Furthermore, the impact on spheroid growth, viability, and morphology would be critical endpoints.
Ex vivo tissue models, using patient-derived tissues cultured outside the body for a short period, offer a powerful platform for preclinical assessment. For example, patient-derived tumor tissues can be treated with a PROTAC to determine its ability to degrade the target protein in a native tissue context, providing valuable insights into potential clinical efficacy. These models maintain the cellular heterogeneity and architecture of the original tissue, making them a robust tool for translational research.
Assessment of PROTAC Activity in Animal Models for Mechanistic Insights and Target Validation
In these models, the PROTAC is administered to the animals, and its effects on both the target protein levels and tumor growth are monitored over time. Pharmacodynamic studies are crucial to demonstrate that the PROTAC effectively degrades the target protein in the tumor tissue. nih.gov This is often assessed by collecting tumor samples at various time points after treatment and measuring the target protein levels by Western blot or immunohistochemistry. It has been shown that subcutaneous administration of a PROTAC targeting Brd4 can lead to over 90% degradation of the target in tumor tissue. nih.gov
Animal models are also instrumental for target validation, confirming that the degradation of the specific protein leads to the desired therapeutic outcome, such as tumor growth inhibition or regression. nih.govscienceopen.com For example, in a xenograft model of neuroblastoma, thalidomide treatment was shown to suppress angiogenesis, as demonstrated by a significant reduction in microvessel density in the treated tumors. nih.gov While this study focused on thalidomide itself, it provides a strong rationale for the anti-angiogenic potential of thalidomide-based PROTACs in vivo. The use of humanized mouse models can provide more accurate predictions of a PROTAC's performance in human tissues, especially when there are species differences in E3 ligase expression or function. wuxiapptec.com
| Animal Model | PROTAC/Compound | Target | Key Findings |
|---|---|---|---|
| Mouse Xenograft (Generic) | Brd4 PROTAC | Brd4 | >90% degradation of Brd4 in tumor tissue after subcutaneous administration. nih.gov |
| Mouse Xenograft (Neuroblastoma) | Thalidomide | Angiogenesis | Suppressed angiogenesis and reduced microvessel density in tumors. nih.gov |
Advanced Research Directions and Future Perspectives for Amino Peg6 Thalidomide Based Protacs
Expanding the Repertoire of E3 Ligases in PROTAC Design
The vast majority of PROTACs developed to date, including those based on the thalidomide (B1683933) scaffold, rely on recruiting a very small fraction of the more than 600 known human E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govresearchgate.net This heavy reliance on a few E3 ligases limits the scope of targeted protein degradation and can lead to challenges such as tissue-specific toxicity or resistance mechanisms. scienceopen.com Consequently, a major focus of current research is to expand the toolbox of available E3 ligases that can be effectively hijacked by PROTACs.
Despite these hurdles, progress is being made through various discovery strategies:
Structure-Guided Design: Solving co-crystal structures of E3 ligases with their substrate peptides can guide the rational design of small molecule mimetics. This approach was instrumental in developing non-peptidic ligands for VHL. nih.gov
Target-Based Screening: High-throughput screening (HTS) of large compound libraries against purified E3 ligases is a well-established method for identifying hit compounds. nih.gov
Phenotypic Screening: This approach involves identifying molecules that induce the degradation of a specific protein of interest in cells, and then working backward to identify the recruited E3 ligase. nih.gov
Expanding the repertoire of usable E3 ligases will not only broaden the range of degradable proteins but also allow for more selective, tissue-specific protein degradation by leveraging the differential expression patterns of various E3 ligases. nih.gov
| E3 Ligase | Recruiting Ligand Type | Status/Challenges | Reference |
| Cereblon (CRBN) | Small Molecule (e.g., Thalidomide) | Widely used, well-characterized | nih.gov |
| von Hippel-Lindau (VHL) | Small Molecule | Widely used, well-characterized | nih.gov |
| MDM2 | Small Molecule (e.g., Nutlin-based) | Limited degradation efficiency compared to CRBN/VHL | nih.govscienceopen.com |
| cIAP | Small Molecule | In development | bldpharm.com |
| RNF4/RNF114 | In development | In development | bldpharm.comresearchgate.net |
| KEAP1 | Peptidic and Non-peptidic | Peptidic ligands limit in vivo use | nih.gov |
Novel PROTAC Architectures and Degradation Strategies Beyond Bifunctional Design
While the heterobifunctional PROTAC model has been highly successful, researchers are exploring innovative molecular architectures to overcome its limitations and expand the scope of targeted protein degradation.
Monovalent Degraders (Molecular Glues): Unlike bifunctional PROTACs, monovalent degraders are smaller molecules that induce a neomorphic interaction between an E3 ligase and a target protein without needing a separate ligand for the target. researchgate.netresearchgate.net Thalidomide itself is a prime example of a molecular glue, inducing the degradation of neosubstrates by binding to CRBN. The rational design of new molecular glues remains a significant challenge, with many discovered serendipitously or through phenotypic screens. biorxiv.org
Intramolecular Bivalent Degraders: A novel strategy involves designing molecules that bind to two different sites on the target protein itself. This intramolecular binding can induce a conformational change that exposes a surface, creating a new binding interface for an E3 ligase, thereby "gluing" an intrinsic, often weak, protein-protein interaction. biorxiv.org
Antibody-PROTAC Conjugates (AbTACs): To improve cell-type specificity and reduce off-target effects, PROTACs can be conjugated to antibodies that target cell-surface antigens. researchgate.netnih.gov The antibody delivers the PROTAC payload selectively to the target cells, where it is then released to degrade the intracellular protein of interest. nih.gov
Photocleavable PROTACs (photoPROTACs): These are inactive PROTACs that are "caged" with a photolabile group. nih.gov Their degradation activity can be precisely controlled in space and time by applying light, which cleaves the caging group and activates the PROTAC. nih.govnih.gov This technology provides a powerful tool for studying the acute effects of protein degradation.
Other "TAC" Modalities: The concept of proximity-inducing chimeras is being extended beyond protein degradation. Examples include:
LyTACs (Lysosome-Targeting Chimeras): Designed to degrade extracellular and membrane proteins by directing them to the lysosomal degradation pathway. symeres.com
DUBTACs (Deubiquitinase-Targeting Chimeras): Recruit deubiquitinating enzymes to a target protein to prevent its degradation and increase its levels. symeres.com
These novel designs are pushing the boundaries of what is possible with proximity-inducing molecules, offering new ways to modulate protein levels and function with greater precision and control.
Integration of Computational and AI-Driven Approaches in PROTAC Optimization
The design of effective PROTACs is a complex, multi-parameter optimization problem. The linker, in particular, plays a critical role in determining the formation and stability of the ternary complex (Target-PROTAC-E3 ligase), which is essential for successful degradation. nih.govnih.gov Traditional PROTAC development often relies on a "trial and error" approach to linker design. nih.gov To accelerate this process and improve success rates, computational and artificial intelligence (AI)-driven methods are being increasingly integrated into the design workflow. rsc.orgmdpi.com
Ternary Complex Modeling: A key challenge in rational PROTAC design is predicting the three-dimensional structure of the ternary complex. nih.govacs.org Several computational methods have been developed to model these complexes, which can be broadly categorized as "PROTAC-centric" or "protein-centric". nih.gov More advanced methods combine both approaches to improve prediction accuracy. nih.govacs.org Tools like DegraderTCM have been developed to model these complexes with relatively low computational power, making these approaches more accessible. nih.govacs.org
Machine Learning (ML) and AI for Linker Design: AI and ML algorithms are being trained on existing PROTAC data to predict the optimal properties of a linker, including its length, composition, and attachment points. cbirt.netpozescaf.com Deep neural networks, such as "AIMLinker," can generate novel, drug-like linkers based on structural information. mdpi.com These models can help to efficiently explore the vast chemical space of possible linkers. pozescaf.com
Predicting Degradation Efficacy: Beyond structural modeling, computational tools are being developed to predict the actual degradation efficiency of a designed PROTAC. Models like DeepPROTACs use deep neural networks to predict whether a given PROTAC will successfully degrade its target. mdpi.com These predictive models can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. mdpi.comcbirt.net
The integration of these in silico tools represents a paradigm shift in PROTAC design, moving from serendipitous discovery to a more rational, data-driven process. arxiv.org
| Computational Approach | Application in PROTAC Design | Example Tools/Methods | Reference |
| Ternary Complex Modeling | Predicts the 3D structure of the POI-PROTAC-E3 ligase complex. | DegraderTCM, PRosettaC, Method 4B | nih.govacs.org |
| Machine Learning/AI | Optimizes linker design, generates novel linkers, predicts binding affinity. | AIMLinker, Generative AI, Reinforcement Learning | mdpi.comcbirt.netpozescaf.com |
| Degradation Prediction | Predicts the degradation efficacy of a PROTAC molecule. | DeepPROTACs | mdpi.com |
Development of Chemical Probes for Ubiquitin-Proteasome System Studies
The ubiquitin-proteasome system (UPS) is a complex network of enzymes and regulatory proteins that controls cellular protein homeostasis. nih.gov Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. nih.govfrontiersin.org Small molecules that can modulate or report on the activity of UPS components are invaluable tools for both basic research and drug discovery.
Thalidomide and its derivatives, including Amino-PEG6-Thalidomide, serve not only as components of PROTACs but also as chemical probes to study the biology of the CRBN E3 ligase. rhhz.net The development of PROTACs themselves has provided a powerful chemical biology method to evaluate the function of different E3 ligases in targeted protein degradation. researchgate.net
A key area of development is the creation of activity-based probes (ABPs) . These probes are designed to covalently bind to the active site of specific enzymes within the UPS, such as the catalytic cysteine residues of HECT or RBR family E3 ligases. rhhz.net ABPs typically consist of two parts: a reactive group for covalent attachment and a recognition module (like ubiquitin) to provide specificity. rhhz.net These tools are crucial for:
Identifying and characterizing E3 ligases.
Investigating the catalytic mechanisms of E3 enzymes.
Screening for novel E3 ligase inhibitors or activators.
The development of a diverse toolkit of chemical probes will deepen our understanding of the intricate workings of the UPS. rhhz.netresearchgate.net This knowledge is essential for identifying new therapeutic targets within the system and for designing the next generation of more sophisticated protein degraders. frontiersin.org
Q & A
Q. How to design a comparative study between this compound and shorter PEG-linker analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
